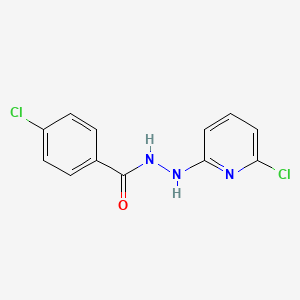

4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-N'-(6-chloropyridin-2-yl)benzohydrazide (4-Cl-CPBH) is an important organic compound that has been used in a variety of scientific research applications. It is a colorless and odorless solid that is soluble in water, ethanol, and other polar solvents. It is a useful reagent for synthesizing a variety of compounds due to its high reactivity. In addition, it has been used in the biochemical and physiological research of various biological systems.

Wissenschaftliche Forschungsanwendungen

Molecular Machines and Electronic Devices

One study focused on the dynamics of a derivative from 2-pyridinecarboxaldehyde, which shows E/Z isomerization induced by ultraviolet radiation. The understanding of the spectroscopy and dynamic properties of these compounds is crucial for their potential use in molecular machines and electronic devices (Gordillo et al., 2016).

Interaction with Serum Albumin

Research has demonstrated the adsorption of a novel hydrazone, similar to 4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide, by serum albumin, showcasing an unusual static quenching mechanism. This interaction helps to understand the structural causes behind this phenomenon, which is vital for designing drugs with better efficacy and lower side effects (Tian et al., 2012).

DNA Binding and Antibacterial Activities

A study on new Schiff base ligands and their metal complexes has revealed insights into their DNA binding behavior and antibacterial activities. These findings suggest potential applications in the development of new antimicrobial agents and cancer therapeutics (El‐Gammal et al., 2021).

Spin-Crossover Materials

Another area of application is in the development of spin-crossover materials, as indicated by research on iron(II) complexes. These materials have potential uses in memory devices, displays, and sensors due to their ability to switch between different spin states under various stimuli (Zhang et al., 2010).

Cytotoxic Activity

Research on aroylhydrazones has shown significant cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy. This opens avenues for the development of new chemotherapeutic agents (Singh et al., 2017).

Molecular Docking Studies

Benzohydrazide derivatives have been explored as potential inhibitors of prostate cancer through molecular docking studies. These studies help in the rational design of drugs by predicting how different chemical compounds might interact with biological targets (Arjun et al., 2020).

Eigenschaften

IUPAC Name |

4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-9-6-4-8(5-7-9)12(18)17-16-11-3-1-2-10(14)15-11/h1-7H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVYJUIAUJJIDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2620048.png)

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2620052.png)

![5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2620054.png)

![(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2620058.png)

![2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline](/img/structure/B2620059.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2620063.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2620069.png)